8-Benzyl-8-azabicyclo(3.2.1)octane-3-propionanilide

描述

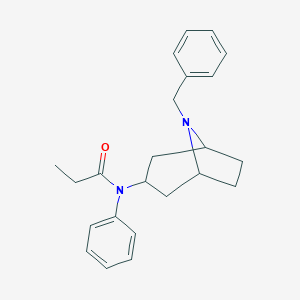

N-(8-benzyl-8-azabicyclo[321]octan-3-yl)-N-phenylpropanamide is a complex organic compound that features a bicyclic structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide typically involves multiple steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold. The reaction conditions usually involve the use of specific reagents and catalysts to achieve the desired stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced catalytic processes and optimized reaction conditions to produce the compound efficiently .

化学反应分析

Types of Reactions

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

科学研究应用

Chemical Properties and Structure

Chemical Information:

- IUPAC Name: N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide

- CAS Number: 111261-84-8

- Molecular Formula: C23H28N2O

- Molecular Weight: 348.5 g/mol

The compound features a bicyclic structure that is pivotal for its biological activity, particularly its interaction with cholinergic systems.

Cholinesterase Inhibition

One of the primary mechanisms of action for 8-benzyl-8-azabicyclo(3.2.1)octane derivatives is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition enhances cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Inhibition Potency:

Recent studies have quantified the inhibitory effects of this compound on AChE and BChE:

| Compound | IC50 (AChE) µM | IC50 (BChE) µM |

|---|---|---|

| 8-Benzyl-8-azabicyclo(3.2.1)octane | 8.3 ± 4.0 | >300 |

| Ethopropazine | 73 ± 8.3 | 0.046 ± 0.037 |

The data indicate that the compound exhibits a potent inhibitory effect on AChE while showing less affinity for BChE, suggesting a potential therapeutic application in enhancing cognitive function through increased acetylcholine levels in synaptic clefts.

Structure-Activity Relationship (SAR)

The structure of 8-benzyl-8-azabicyclo(3.2.1)octane is critical in determining its biological effects:

Key Modifications:

- Acylation: Enhances selectivity for AChE.

- Functional Group Variations: Different functional groups can significantly alter potency against both AChE and BChE.

Neurodegenerative Disease Treatment

Research has focused on the potential application of this compound in treating cognitive disorders:

- Alzheimer’s Disease: Studies suggest that derivatives of this compound could serve as lead candidates for developing new therapeutic agents aimed at enhancing cognitive function by increasing acetylcholine levels.

- Cognitive Enhancers: The cholinesterase inhibitory properties make it a candidate for further exploration in cognitive enhancement therapies.

Case Studies

Several studies have investigated the efficacy of 8-benzyl-8-azabicyclo(3.2.1)octane derivatives:

- Pharmacologic Studies: Research published in pharmacological journals has demonstrated the analgesic properties of related compounds, indicating potential applications beyond neuropharmacology .

- Comparative Studies: Investigations comparing various derivatives have highlighted differences in potency and selectivity for cholinesterases, providing insights into optimizing structures for desired therapeutic effects .

作用机制

The mechanism of action of N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact pathways and targets can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

8-azabicyclo[3.2.1]octan-3-yl derivatives: These compounds share a similar bicyclic structure and exhibit comparable chemical properties.

Tropane alkaloids: These natural compounds also feature a bicyclic structure and are known for their biological activities.

Uniqueness

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups.

生物活性

8-Benzyl-8-azabicyclo(3.2.1)octane-3-propionanilide, also known as N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide, is a complex organic compound with significant potential in medicinal chemistry, particularly in the context of neuropharmacology. This article reviews its biological activity, focusing on its mechanism of action, effects on cholinesterases, and potential therapeutic applications.

- IUPAC Name : N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide

- CAS Number : 111261-84-8

- Molecular Formula : C23H28N2O

- Molecular Weight : 348.5 g/mol

The biological activity of 8-benzyl-8-azabicyclo(3.2.1)octane derivatives primarily involves their interaction with cholinergic systems, particularly through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Cholinesterase Inhibition

Recent studies have demonstrated that compounds structurally related to 8-benzyl-8-azabicyclo(3.2.1)octane exhibit varying degrees of inhibition against AChE and BChE:

| Compound | IC50 (AChE) µM | IC50 (BChE) µM |

|---|---|---|

| 51 | 8.3 ± 4.0 | >300 |

| Ethopropazine | 73 ± 8.3 | 0.046 ± 0.037 |

The compound with the highest affinity for AChE in the referenced study was found to have an IC50 value of 8.3 µM, indicating a potent inhibitory effect on this enzyme . Conversely, many derivatives showed a preference for BChE, with some exhibiting significantly higher selectivity.

Structure-Activity Relationship (SAR)

The structure of 8-benzyl-8-azabicyclo(3.2.1)octane is pivotal in determining its biological activity. Modifications to the benzyl group or the bicyclic structure can enhance or diminish its inhibitory effects on cholinesterases:

- Acylation : Structural adjustments through acylation have been shown to improve selectivity for AChE.

- Functional Group Variations : The introduction of different functional groups (e.g., oximes, ethers) can lead to variations in potency against both AChE and BChE .

Neurodegenerative Disease Treatment

Due to its cholinesterase inhibitory properties, research has focused on the potential application of 8-benzyl-8-azabicyclo(3.2.1)octane derivatives in treating Alzheimer's disease and other cognitive disorders:

- A study indicated that compounds from this class could serve as lead candidates for developing new therapeutic agents aimed at enhancing cognitive function by increasing acetylcholine levels in synaptic clefts .

Safety and Toxicology

While the therapeutic potential is significant, safety profiles need thorough evaluation through toxicological studies to assess any adverse effects associated with prolonged use or high dosages.

属性

IUPAC Name |

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c1-2-23(26)25(19-11-7-4-8-12-19)22-15-20-13-14-21(16-22)24(20)17-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGVKWYKMWZDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CC2CCC(C1)N2CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90912087 | |

| Record name | N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111261-84-8 | |

| Record name | 8-Benzyl-8-azabicyclo(3.2.1)octane-3-propionanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111261848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。